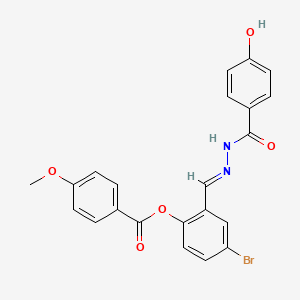![molecular formula C18H17Br2N5OS B12015313 N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618415-71-7](/img/structure/B12015313.png)
N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dibromo-4-metilfenil)-2-{[4-etil-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida es un compuesto orgánico complejo que ha despertado interés en varios campos científicos debido a su estructura química única y sus posibles aplicaciones. Este compuesto presenta una combinación de anillos aromáticos bromados, un anillo de triazol y un grupo sulfanylacetamida, lo que lo convierte en una molécula versátil para la investigación y los propósitos industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2,6-dibromo-4-metilfenil)-2-{[4-etil-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida generalmente involucra múltiples pasos, comenzando con la bromación de compuestos 4-metilfenilo. La introducción del anillo de triazol se logra mediante reacciones de ciclización que involucran precursores apropiados. El paso final involucra la formación del grupo sulfanylacetamida mediante reacciones de sustitución nucleofílica.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Técnicas como la síntesis de flujo continuo y el uso de catalizadores pueden mejorar la eficiencia del proceso de producción. La escalabilidad de la síntesis es crucial para su aplicación en diversas industrias.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2,6-dibromo-4-metilfenil)-2-{[4-etil-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar los sulfoxidos o sulfones correspondientes.
Reducción: Las reacciones de reducción pueden convertir los anillos aromáticos bromados a formas menos reactivas.
Sustitución: Los átomos de bromo en el anillo aromático pueden ser sustituidos por otros grupos funcionales mediante reacciones de sustitución nucleofílica o electrófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH se optimizan en función de la transformación deseada.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfones, mientras que las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales en el anillo aromático.
Aplicaciones Científicas De Investigación
N-(2,6-dibromo-4-metilfenil)-2-{[4-etil-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: La estructura única del compuesto le permite interactuar con moléculas biológicas, lo que lo hace útil en estudios bioquímicos y desarrollo de fármacos.
Industria: Las propiedades del compuesto lo hacen adecuado para su uso en ciencia de materiales, incluido el desarrollo de nuevos polímeros y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de N-(2,6-dibromo-4-metilfenil)-2-{[4-etil-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando vías bioquímicas específicas. La presencia del anillo de triazol y los anillos aromáticos bromados mejora su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un intermedio químico ampliamente utilizado con una estructura más simple.
Carbamato de tert-butilo:
Compuesto K de Ginsenosido: Un producto natural con un marco estructural diferente pero aplicaciones similares en la investigación biológica.
Singularidad
N-(2,6-dibromo-4-metilfenil)-2-{[4-etil-5-(piridin-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida destaca por su combinación única de grupos funcionales, que confieren reactividad química y actividad biológica distintas. Su versatilidad lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
Número CAS |
618415-71-7 |
|---|---|
Fórmula molecular |
C18H17Br2N5OS |
Peso molecular |
511.2 g/mol |
Nombre IUPAC |
N-(2,6-dibromo-4-methylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H17Br2N5OS/c1-3-25-17(14-6-4-5-7-21-14)23-24-18(25)27-10-15(26)22-16-12(19)8-11(2)9-13(16)20/h4-9H,3,10H2,1-2H3,(H,22,26) |
Clave InChI |
ZOYCWERJUQFGMG-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)C)Br)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12015252.png)

![5-[4-(Dimethylamino)phenyl]-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12015259.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015260.png)


![((5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B12015301.png)

![ethyl 2-{2-(4-bromophenyl)-4-hydroxy-3-[(4-methoxy-3-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015316.png)
